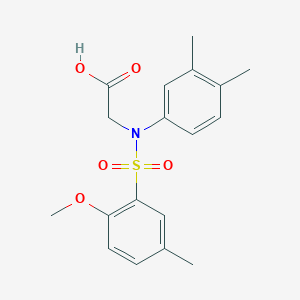![molecular formula C21H23FN4OS2 B305200 N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305200.png)
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as EF-1502, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. EF-1502 is a member of the benzyltriazole family of compounds and is structurally similar to other compounds that have been shown to exhibit antifungal and antibacterial properties. In
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of fungal and bacterial cell wall synthesis. N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cell wall synthesis, including chitin synthase and beta-glucan synthase.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antifungal and antibacterial properties, N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its broad-spectrum activity against both fungi and bacteria. This makes it a potentially useful therapeutic agent for the treatment of a wide range of infectious diseases. However, one limitation of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is that it has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several potential future directions for the study of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is the development of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a topical antifungal agent for the treatment of skin and nail infections. Another potential application is the use of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a component of antimicrobial coatings for medical devices. Additionally, further studies are needed to fully understand the pharmacokinetic properties and potential toxicity of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in vivo.
Synthesis Methods
The synthesis of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves a multistep process that begins with the reaction of 4-fluorobenzyl mercaptan with ethyl 4-bromobutyrate to form the intermediate compound, 4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with benzyl chloroformate and N,N-diisopropylethylamine to form the final product, N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
Scientific Research Applications
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. Another study demonstrated that N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
Product Name |
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
Molecular Formula |
C21H23FN4OS2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-benzyl-2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23FN4OS2/c1-2-26-19(14-28-13-17-8-10-18(22)11-9-17)24-25-21(26)29-15-20(27)23-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,27) |
InChI Key |
BDWPKUWSLYDMGW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSCC3=CC=C(C=C3)F |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305118.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B305119.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]acetamide](/img/structure/B305122.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)


![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)